molecular formula C21H12N4O5 B14952553 1-(4-Nitrophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Nitrophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14952553
M. Wt: 400.3 g/mol
InChI Key: UOTUEXQDXPPBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-NITROPHENYL)-2-(PYRIMIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-NITROPHENYL)-2-(PYRIMIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chromeno Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and suitable nucleophiles.

    Introduction of the Pyrrole Ring: This step may involve the reaction of the chromeno intermediate with pyrrole derivatives under acidic or basic conditions.

    Functionalization with Nitro and Pyrimidinyl Groups:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-NITROPHENYL)-2-(PYRIMIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl and pyrimidinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs targeting specific biological pathways.

    Materials Science: In the design of organic semiconductors and light-emitting materials.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromeno-pyrrole core structure could enable interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-Nitrophenyl)-2-(quinolin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 1-(4-NITROPHENYL)-2-(PYRIMIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and core structure, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H12N4O5

Molecular Weight

400.3 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-pyrimidin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H12N4O5/c26-18-14-4-1-2-5-15(14)30-19-16(18)17(12-6-8-13(9-7-12)25(28)29)24(20(19)27)21-22-10-3-11-23-21/h1-11,17H

InChI Key

UOTUEXQDXPPBOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])C5=NC=CC=N5

Origin of Product

United States

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